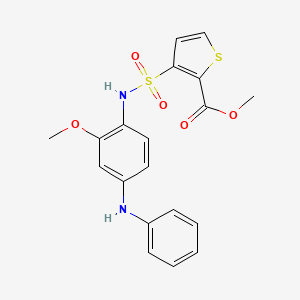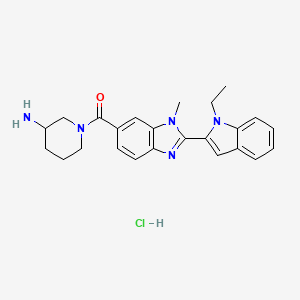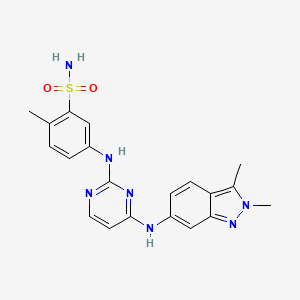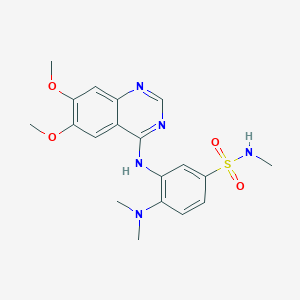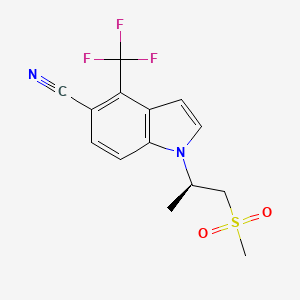
GSK-2881078
Vue d'ensemble
Description
GSK-2881078 est un modulateur sélectif des récepteurs androgènes non stéroïdien développé par GlaxoSmithKline. Il est principalement étudié pour son potentiel à prévenir l'atrophie musculaire et la sarcopénie chez les personnes âgées. Le composé a montré des promesses pour augmenter la force musculaire et la masse maigre lors d'essais cliniques, en particulier chez les hommes atteints de bronchopneumopathie chronique obstructive .
Mécanisme D'action
Target of Action
GSK-2881078, also known as ®-1-(1-(methylsulfonyl)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile or 47M5ZXU844, is a drug that acts as a Selective Androgen Receptor Modulator (SARM) . The primary target of this compound is the androgen receptor . Androgen receptors are nuclear transcription factors that are activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
This compound acts as a partial agonist in androgenic tissues and mainly as a complete agonist in synthetic metabolic tissues . It induces AR-mediated transcriptional activation in cells, and this effect can be inhibited by the non-steroidal AR antagonist Bicalutamide .
Biochemical Pathways
The compound binds to the androgen receptor, inducing a unique receptor conformation that allows only certain coactivator and corepressor proteins to interact . This differential activity allows SARMs like this compound to function as potent androgenic agonists in target tissues such as muscle and bone, but to function as antagonists, or partial agonists, in other tissues or organs such as the prostate or skin .
Pharmacokinetics
The pharmacokinetics of this compound were explored in a phase 1b study . The study evaluated the effects of CYP3A4 inhibition on the pharmacokinetics of this compound . The compound was found to have a long half-life of over 100 hours . The effect of CYP3A4 inhibition on this compound pharmacokinetics was unlikely to be of clinical significance .
Result of Action
This compound was developed for the prevention of muscle wasting and sarcopenia in elderly people . In a phase II trial, the drug was shown to be well tolerated and increased muscle strength in men with Chronic Obstructive Pulmonary Disease (COPD) . Compared with placebo, there was greater lean mass accrual with all dose levels of this compound .
Analyse Biochimique
Biochemical Properties
GSK-2881078 interacts with the androgen receptor, inducing a unique receptor conformation that allows only certain coactivator and corepressor proteins to interact . This differential activity allows this compound to function as a potent androgenic agonist in target tissues such as muscle and bone, but to function as antagonists, or partial agonists, in other tissues or organs .
Cellular Effects
This compound has been shown to have a dose-dependent effect on lean mass accrual in both males and females . It influences cell function by binding to the androgen receptor, which can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the androgen receptor, inducing a unique receptor conformation . This allows it to function as a potent androgenic agonist in target tissues such as muscle and bone, but to function as antagonists, or partial agonists, in other tissues or organs .
Temporal Effects in Laboratory Settings
In a phase 1b study, this compound was administered twice daily for the first 3 days followed by once daily for up to 53 days . Over this period, this compound was generally well tolerated and no serious adverse events were reported .
Metabolic Pathways
It is known that the compound’s effects can be influenced by the inhibition of CYP3A4, an enzyme involved in drug metabolism .
Transport and Distribution
Its effects on lean mass suggest that it is effectively distributed to muscle tissues .
Subcellular Localization
As a selective androgen receptor modulator, it is likely to be found in the cytoplasm and nucleus where the androgen receptor is located .
Méthodes De Préparation
La synthèse de GSK-2881078 implique plusieurs étapes clés. La matière de départ est généralement un indole substitué, qui subit une série de réactions, notamment la sulfonylation, la formation de nitriles et la trifluorométhylation. Les conditions réactionnelles impliquent souvent l'utilisation de bases fortes, de solvants comme le diméthylformamide et de catalyseurs pour faciliter les transformations. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
GSK-2881078 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes nitriles en amines.
Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme le méthylate de sodium. .
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de composé modèle pour l'étude des modulateurs sélectifs des récepteurs androgènes.
Biologie : Le composé est utilisé pour étudier le rôle des récepteurs androgènes dans la physiologie musculaire.
Médecine : Des essais cliniques ont exploré son potentiel pour traiter les conditions d'atrophie musculaire, telles que la sarcopénie et la cachexie.
Industrie : Il peut être utilisé dans le développement de nouveaux agents thérapeutiques ciblant la faiblesse musculaire et les conditions associées .
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement aux récepteurs androgènes. Cette liaison induit une conformation unique du récepteur qui permet l'interaction de protéines coactivateurs et corépresseurs spécifiques. L'activité différentielle permet au composé de fonctionner comme un agoniste androgénique puissant dans les tissus cibles comme les muscles et les os, tout en agissant comme un antagoniste ou un agoniste partiel dans d'autres tissus comme la prostate ou la peau .
Applications De Recherche Scientifique
GSK-2881078 has several scientific research applications:
Chemistry: It serves as a model compound for studying selective androgen receptor modulators.
Biology: The compound is used to investigate the role of androgen receptors in muscle physiology.
Medicine: Clinical trials have explored its potential to treat muscle wasting conditions, such as sarcopenia and cachexia.
Industry: It may be used in the development of new therapeutic agents targeting muscle weakness and related conditions .
Comparaison Avec Des Composés Similaires
GSK-2881078 est comparé à d'autres modulateurs sélectifs des récepteurs androgènes tels que l'Enobosarm, le JNJ-28330835 et le Ligandrol. Bien que tous ces composés ciblent les récepteurs androgènes, this compound est unique en termes d'affinité de liaison spécifique et des effets pharmacologiques qui en résultent. Il a montré un profil de sécurité favorable et une efficacité significative pour augmenter la masse maigre et la force musculaire lors d'essais cliniques .
Des composés similaires comprennent :
Enobosarm : Un autre modulateur sélectif des récepteurs androgènes étudié pour l'atrophie musculaire.
JNJ-28330835 : Un composé aux applications similaires dans la recherche sur la physiologie musculaire.
Ligandrol : Connu pour son potentiel à améliorer la masse et la force musculaires
Propriétés
IUPAC Name |
1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDVMPZQJMZEAC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337261 | |
| Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539314-06-1 | |
| Record name | GSK2881078 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539314061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2881078 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16888 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(1-(METHYLSULFONYL)PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-1H-INDOLE-5-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-2881078 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M5ZXU844 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


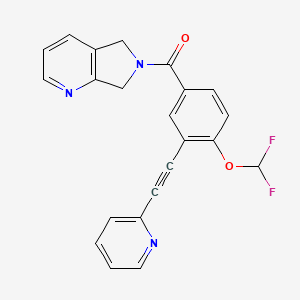
![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B607737.png)

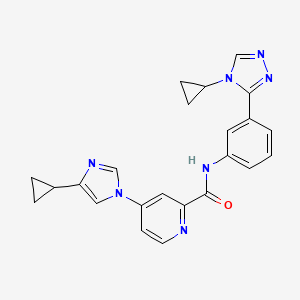
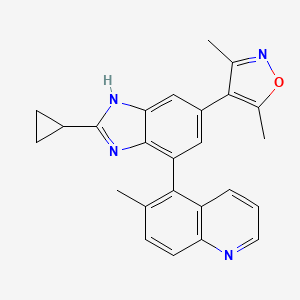
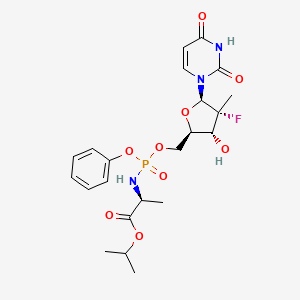
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
